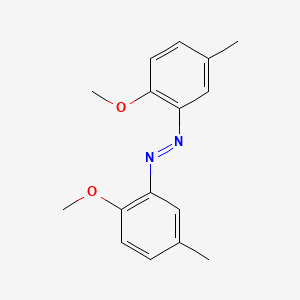

(e)-Bis(2-methoxy-5-methylphenyl)diazene

Description

Significance of Azobenzene (B91143) and Substituted Diazene (B1210634) Systems in Contemporary Chemical Research

Azobenzene and its derivatives are a cornerstone of modern chemical research, primarily due to their ability to undergo reversible E/Z (or trans/cis) photoisomerization. chemrxiv.orgmdpi.com This process, triggered by light of specific wavelengths, results in a significant change in molecular geometry, which can be harnessed to control material properties at the macroscopic level. This has led to their widespread investigation as molecular switches in a variety of applications, including optical data storage, liquid crystal displays, and photopharmacology. rhhz.netnih.govnih.gov The electronic and steric nature of substituents on the aromatic rings plays a crucial role in tuning the photochemical properties of these systems, such as their absorption spectra and the thermal stability of the Z-isomer. mdpi.com

Historical Development and Evolution of (E)-Bis(2-methoxy-5-methylphenyl)diazene Analogues

The study of substituted azobenzenes has a rich history, evolving from their initial use as dyes to their current role in high-technology materials. A significant area of development has been the introduction of substituents at the ortho positions relative to the azo group. It has been demonstrated that ortho-alkoxy groups, such as the methoxy (B1213986) groups in the title compound, can profoundly influence the molecule's photochromic behavior. chemrxiv.orgresearchgate.net These substitutions are known to cause a bathochromic (red) shift in the absorption spectra, enabling the use of visible light for isomerization, which is often a prerequisite for biological applications. nih.gov Furthermore, ortho substituents can increase the thermal stability of the Z-isomer, a desirable characteristic for applications requiring long-lived switched states. researchgate.net

Overview of Key Research Areas Pertaining to Aromatic Diazenes

The research landscape for aromatic diazenes is broad and dynamic. Key areas of investigation include:

Molecular Switches and Motors: The reversible isomerization of azobenzenes is the fundamental principle behind their use as light-driven molecular switches.

Liquid Crystals: The rod-like shape of azobenzenes makes them excellent candidates for incorporation into liquid crystalline materials, where their photoisomerization can be used to modulate the phase and optical properties of the material. rhhz.netnih.govresearchgate.netroyalsocietypublishing.org

Photopharmacology: The ability to control the shape of a molecule with light has opened up the field of photopharmacology, where the biological activity of a drug can be turned on or off using an external light stimulus. nih.gov

Surface Patterning and Actuation: When incorporated into polymers or self-assembled monolayers, the mechanical stress generated by the isomerization of azobenzene units can be used to create dynamic surface patterns or to induce macroscopic motion in materials. mdpi.com

Structure

3D Structure

Properties

CAS No. |

35485-95-1 |

|---|---|

Molecular Formula |

C16H18N2O2 |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

bis(2-methoxy-5-methylphenyl)diazene |

InChI |

InChI=1S/C16H18N2O2/c1-11-5-7-15(19-3)13(9-11)17-18-14-10-12(2)6-8-16(14)20-4/h5-10H,1-4H3 |

InChI Key |

HEFPYMFLAXYNMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N=NC2=C(C=CC(=C2)C)OC |

Origin of Product |

United States |

Synthesis and Characterization

While a specific, detailed synthesis for (E)-Bis(2-methoxy-5-methylphenyl)diazene is not prominently reported, a highly plausible and common method for the preparation of symmetrical azobenzenes is the oxidative coupling of the corresponding aniline (B41778). nih.gov In this case, the starting material would be 2-methoxy-5-methylaniline . sigmaaldrich.com

Proposed Synthesis of this compound

| Step | Reactant(s) | Reagent/Catalyst | Product |

| 1 | 2-methoxy-5-methylaniline | Oxidizing agent (e.g., KMnO₄, air with catalyst) | This compound |

The characterization of the resulting diazene (B1210634) would be crucial to confirm its structure and purity. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the substitution pattern on the aromatic rings. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique would reveal the electronic absorption properties of the molecule, particularly the wavelengths of maximum absorption for the π-π* and n-π* transitions, which are critical for understanding its photochromic behavior. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-O ether linkage and the N=N azo bond.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (e)-Bis(2-methoxy-5-methylphenyl)diazene, ¹H and ¹³C NMR provide detailed information about the proton and carbon skeletons, while 2D NMR techniques confirm the precise atomic connectivity. The analysis is aided by comparing expected values with data from structurally similar compounds, such as (E)-1,2-Bis(2-methoxyphenyl)diazene. rsc.org

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic, methoxy (B1213986), and methyl protons. Due to the molecule's symmetry, only four unique signals are expected.

Aromatic Protons : The three protons on each aromatic ring (H-3, H-4, and H-6) form a spin system. The proton at the H-3 position is expected to appear as a doublet, coupled only to H-4. The H-4 proton should be observed as a doublet of doublets, showing coupling to both H-3 and H-6. The H-6 proton signal is anticipated to be a simple doublet, coupled to H-4.

Methoxy Protons (-OCH₃) : The six equivalent protons of the two methoxy groups are expected to produce a sharp singlet, typically in the range of δ 3.8–4.0 ppm. For the related compound (E)-1,2-Bis(2-methoxyphenyl)diazene, this signal appears at δ 4.02 ppm. rsc.org

Methyl Protons (-CH₃) : The six equivalent protons of the two methyl groups at the C-5 position will also generate a distinct singlet, expected in the δ 2.3–2.5 ppm region, which is characteristic for methyl groups attached to an aromatic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.0 - 7.2 | d (doublet) | J₃,₄ ≈ 8.0 |

| H-4 | 7.2 - 7.4 | dd (doublet of doublets) | J₄,₃ ≈ 8.0, J₄,₆ ≈ 2.0 |

| H-6 | 7.5 - 7.7 | d (doublet) | J₆,₄ ≈ 2.0 |

| -OCH₃ | 3.8 - 4.0 | s (singlet) | N/A |

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the symmetrical molecule.

Aromatic Carbons : Six signals are anticipated for the aromatic carbons. The carbon atom bonded to the azo group (C-1) and the carbon bearing the methoxy group (C-2) are expected at lower fields (δ > 140 ppm). The remaining four sp² hybridized carbons of the ring (C-3, C-4, C-5, C-6) will resonate in the typical aromatic region of δ 110–135 ppm.

Methoxy Carbon (-OCH₃) : The methoxy carbon typically appears in the range of δ 55–60 ppm. nih.gov For the analogous (E)-1,2-Bis(2-methoxyphenyl)diazene, this signal is found at δ 56.4 ppm. rsc.org

Methyl Carbon (-CH₃) : The methyl carbon is expected to produce a signal at the highest field, typically around δ 20–22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and Carbon Environments

| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | sp² | 140 - 145 |

| C-2 | sp² | 155 - 160 |

| C-3 | sp² | 110 - 115 |

| C-4 | sp² | 130 - 135 |

| C-5 | sp² | 135 - 140 |

| C-6 | sp² | 115 - 120 |

| -OCH₃ | sp³ | 55 - 60 |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and definitively establishing the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the H-3 and H-4 signals, and another between the H-4 and H-6 signals, confirming their adjacency on the aromatic ring. No correlations would be seen for the singlet methoxy and methyl proton signals.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.edu It would show cross-peaks connecting the H-3 signal to the C-3 signal, H-4 to C-4, H-6 to C-6, the methoxy protons to the methoxy carbon, and the methyl protons to the methyl carbon. This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment provides crucial information about longer-range connectivity by showing correlations between protons and carbons separated by two or three bonds. youtube.com Key expected HMBC correlations for structural confirmation include:

A three-bond correlation from the methoxy protons (-OCH₃) to the C-2 carbon.

Two- and three-bond correlations from the methyl protons (-CH₃) to carbons C-4, C-5, and C-6.

A three-bond correlation from the H-6 proton to the C-1 carbon, which is attached to the nitrogen atom.

A two-bond correlation from the H-3 proton to the C-1 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule, providing direct evidence for the presence of specific functional groups. nih.gov

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that identify its key structural features. vscht.cz

C-H Stretching : Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. pressbooks.pub Aliphatic C-H stretching from the methoxy and methyl groups are expected just below 3000 cm⁻¹, in the 2850–2980 cm⁻¹ range. scielo.org.za

N=N Stretching : For a symmetrical trans-diazene, the N=N stretching vibration is often very weak or forbidden in the IR spectrum due to the lack of a change in the dipole moment. researchgate.net

C=C Aromatic Stretching : Strong to medium intensity bands in the 1450–1610 cm⁻¹ region are characteristic of carbon-carbon bond stretching within the aromatic rings. vscht.cz

C-O Stretching : A strong, prominent band corresponding to the aryl-alkyl ether C-O stretching of the methoxy group is expected in the 1230–1270 cm⁻¹ region.

C-H Bending : Out-of-plane C-H bending vibrations for the substituted aromatic ring would appear in the fingerprint region below 900 cm⁻¹.

Table 3: Expected Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (-CH₃, -OCH₃) | 2850 - 2980 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1610 | Strong-Medium |

| C-O Stretch | Aryl Ether | 1230 - 1270 | Strong |

Raman spectroscopy provides data that is complementary to FT-IR, particularly for non-polar bonds.

The most significant feature in the Raman spectrum of this compound would be the N=N stretching vibration. Because this bond is symmetrical, its stretching mode causes a significant change in polarizability, resulting in a strong and easily identifiable Raman signal. This band is typically observed in the 1400–1450 cm⁻¹ range for trans-azobenzene derivatives. This makes Raman spectroscopy an essential tool for confirming the presence of the central azo linkage where FT-IR is often silent. Other expected signals include strong bands for the aromatic ring breathing modes.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a powerful tool for probing the electronic transitions within a molecule. It provides valuable information about the chromophoric system and the influence of the molecular environment on its electronic structure.

The UV-Vis spectrum of an azobenzene (B91143) derivative such as this compound is characterized by distinct absorption bands corresponding to the excitation of electrons from lower to higher energy molecular orbitals. The two primary types of electronic transitions observed for this class of compounds are π–π* and n–π* transitions.

The π–π* transition is typically of high intensity (large molar absorptivity, ε) and occurs when an electron is promoted from a bonding π orbital to an antibonding π* orbital. This transition is associated with the extensive conjugated system of the molecule, involving the phenyl rings and the azo group (-N=N-). The n–π* transition, conversely, involves the excitation of a non-bonding electron from one of the nitrogen atoms of the azo group to an antibonding π* orbital. This transition is generally of much lower intensity (small ε) compared to the π–π* transition.

In a typical UV-Vis spectrum of a trans-azobenzene derivative, the high-intensity π–π* band is observed in the ultraviolet region, while the low-intensity n–π* band appears at longer wavelengths in the visible region of the spectrum. The exact positions of these absorption maxima (λmax) are influenced by the electronic effects of the substituents on the phenyl rings. The methoxy (-OCH3) and methyl (-CH3) groups, being electron-donating, can cause a bathochromic (red) shift in the λmax of the π–π* and n–π* transitions compared to unsubstituted azobenzene.

Table 1: Representative UV-Vis Absorption Data

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |

| π–π | ~320-360 | High ( > 10,000) |

| n–π | ~430-450 | Low ( < 1,000) |

Note: The data in this table are representative values for trans-azobenzene derivatives and may not reflect the exact experimental values for this compound.

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band upon changing the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

For this compound, the n–π* transition is expected to exhibit a hypsochromic (blue) shift as the solvent polarity increases. This is because the non-bonding electrons on the nitrogen atoms can engage in hydrogen bonding with polar protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Conversely, the π–π* transition often shows a bathochromic (red) shift with increasing solvent polarity. This is due to the stabilization of the more polar excited state by the polar solvent.

Table 2: Illustrative Solvatochromic Effects on λmax (nm)

| Solvent | Polarity Index | λmax (n–π) | λmax (π–π) |

| Hexane | 0.1 | 445 | 350 |

| Dichloromethane (B109758) | 3.1 | 440 | 355 |

| Ethanol (B145695) | 4.3 | 435 | 360 |

| Acetonitrile | 5.8 | 438 | 358 |

Note: The data in this table are for illustrative purposes to demonstrate the concept of solvatochromism and are not experimentally determined values for this compound.

Halochromism is the reversible change in color of a substance upon the addition of an acid or a base, which is a result of changes in the absorption spectrum. For azobenzene derivatives, the azo group is basic and can be protonated in the presence of a strong acid.

Protonation of one of the nitrogen atoms of the azo bridge in this compound leads to the formation of a conjugate acid. This protonation significantly alters the electronic structure of the chromophore, resulting in a pronounced bathochromic shift of the main absorption band. This is because the protonated species has a more delocalized positive charge, leading to a lower energy transition. This color change can be visually observed and is a characteristic feature of many azo compounds. The process is typically reversible upon the addition of a base, which deprotonates the conjugate acid and restores the original spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the exact mass of the molecule, which can then be used to deduce its elemental composition.

For this compound, with the molecular formula C16H18N2O2, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured exact mass that is very close to this theoretical value, thereby confirming the elemental composition of the synthesized compound.

Table 3: HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) |

| C16H18N2O2 | 270.1368 | 270.1371 (Hypothetical) |

Note: The measured exact mass is a hypothetical value to illustrate the expected outcome of an HRMS experiment.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides valuable information about the structure of the precursor ion and helps in confirming the molecular structure.

The fragmentation of the molecular ion of this compound in an MS/MS experiment would likely proceed through several characteristic pathways. Cleavage of the bonds adjacent to the azo group is a common fragmentation route for azobenzenes. This could lead to the formation of fragment ions corresponding to the substituted aniline (B41778) radical cations. Further fragmentation could involve the loss of small neutral molecules such as CO or CH3 from the methoxy and methyl substituted fragments.

Table 4: Potential MS/MS Fragmentation Data

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss |

| 270.1 | 135.1 | C8H9NO |

| 121.1 | C7H7O | |

| 107.1 | C6H5 |

Note: The fragment ions listed are based on plausible fragmentation pathways for the structure of this compound and are for illustrative purposes.

Luminescence Spectroscopy

Luminescence spectroscopy is a powerful tool to investigate the electronic properties and excited-state dynamics of molecules. For a compound like this compound, studying its luminescence characteristics would provide insights into its potential applications in areas such as molecular sensing, optical materials, and photopharmacology. The core of such an investigation would involve fluorescence emission studies and an analysis of potential quenching mechanisms.

Fluorescence Emission Studies (Emission Maxima, Quantum Yields, Lifetime Measurements)

Azobenzene and its derivatives are generally known to be poorly fluorescent. This is primarily due to the efficient and rapid E/Z (or trans/cis) photoisomerization process that occurs upon photoexcitation, which serves as a major non-radiative decay pathway, effectively quenching fluorescence. However, structural modifications, such as the introduction of methoxy and methyl groups at specific positions on the phenyl rings of this compound, could potentially alter its photophysical properties and lead to observable fluorescence.

A detailed study would involve dissolving the compound in various solvents of differing polarity to assess solvatochromic effects on its emission spectrum. The key parameters that would be measured are:

Emission Maxima (λem): This is the wavelength at which the highest fluorescence intensity is observed. The position of the emission maximum can be influenced by the solvent environment and the electronic nature of the compound's excited state.

Quantum Yields (Φf): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more fluorescent compound. For most azobenzene derivatives, this value is typically very low (Φf < 0.01).

Lifetime Measurements (τf): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of the excited state and can be used to distinguish between different quenching mechanisms.

The collected data would be compiled into a comprehensive table to facilitate comparison and analysis.

Table 1: Hypothetical Fluorescence Emission Data for this compound in Various Solvents

| Solvent | Emission Maxima (λem) [nm] | Quantum Yield (Φf) | Lifetime (τf) [ns] |

|---|---|---|---|

| Hexane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

Photo-induced Luminescence Quenching Mechanisms

Should this compound exhibit any fluorescence, it would be important to investigate the mechanisms by which this luminescence could be quenched. Quenching refers to any process that decreases the fluorescence intensity of a substance. For azobenzene derivatives, the primary "quenching" mechanism is the inherent photoisomerization.

Further studies could explore quenching by external agents. This would involve the addition of known quencher molecules to a solution of the compound and monitoring the changes in fluorescence intensity and lifetime. Potential quenching mechanisms to be investigated would include:

Collisional (Dynamic) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the temperature.

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.

Förster Resonance Energy Transfer (FRET): If a suitable acceptor molecule is present, energy can be transferred non-radiatively from the excited this compound (the donor) to the acceptor, quenching the donor's fluorescence.

By analyzing the relationship between quencher concentration and fluorescence intensity and lifetime (using Stern-Volmer analysis), the dominant quenching mechanism could be elucidated. This information is valuable for the design of fluorescent sensors, where the quenching of fluorescence upon interaction with a specific analyte is the basis of detection.

Structural Analysis and Isomerism in E Bis 2 Methoxy 5 Methylphenyl Diazene

Single Crystal X-ray Diffraction (SC-XRD)

Detailed analysis under this section is precluded by the absence of crystallographic data for (E)-Bis(2-methoxy-5-methylphenyl)diazene. The following subsections would typically be populated with specific data obtained from a solved crystal structure.

Without experimental SC-XRD results, a data table of bond lengths, bond angles, and dihedral angles for the title compound cannot be generated.

While the "(E)" designation in the name implies a trans configuration of the azo bridge, definitive confirmation and detailed conformational analysis in the solid state are dependent on crystallographic studies.

A description of the supramolecular assembly, including specific intermolecular forces that stabilize the crystal lattice, cannot be provided without the crystal structure information.

Isomeric States of Azobenzenes

Azobenzenes, in general, are known to exist as two geometric isomers, the E (trans) and Z (cis) forms. The E isomer is typically the more thermodynamically stable form due to reduced steric hindrance between the two aryl rings. The interconversion between these isomers can often be triggered by light (photoisomerization) or heat (thermal isomerization). This photochromic behavior is a hallmark of azobenzene (B91143) derivatives and forms the basis for their application in molecular switches and photosensitive materials. The energy barrier for thermal E→Z isomerization is generally high, while the Z→E thermal relaxation can occur more readily.

In azo compounds that possess hydroxyl groups ortho or para to the azo linkage, a form of tautomerism known as azo-hydrazo tautomerism can occur. This is an equilibrium between the azo form (containing the -N=N- link and a hydroxyl group) and the hydrazo form (containing a -NH-N= link and a quinone-like structure). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the aromatic rings. For this compound, which lacks the requisite hydroxyl group, this specific type of tautomerism is not expected to be a significant feature. Keto-enol tautomerism is another important equilibrium in organic chemistry but is more characteristic of compounds containing carbonyl and hydroxyl functionalities in specific arrangements, which are not present in the title compound.

Photochemistry and Photoisomerization Dynamics

E/Z Photoisomerization Mechanisms

The conversion between the more stable E (trans) isomer and the metastable Z (cis) isomer can proceed through different mechanistic pathways upon photoexcitation.

Elucidation of Inversion and Rotational Pathways of Isomerization

For azobenzene (B91143) and its derivatives, two primary mechanisms for E/Z isomerization have been identified: rotation and inversion. acs.org The rotational pathway involves a twisting motion around the N=N bond in the excited state. rsc.org In contrast, the inversion pathway proceeds through a planar transition state where one of the nitrogen atoms becomes sp-hybridized. acs.org

The preferred pathway for a given azobenzene derivative is highly dependent on the nature and position of its substituents. While a definitive study exclusively on (e)-Bis(2-methoxy-5-methylphenyl)diazene's isomerization pathway is not extensively detailed in available literature, research on ortho-substituted azobenzenes suggests that steric hindrance from the methoxy (B1213986) groups could influence the accessibility of the rotational pathway. scispace.comguidechem.com Computational studies on related substituted azobenzenes often show a complex potential energy surface where both pathways might be accessible, with one being energetically favored. rsc.org

Energy Barriers and Transition States in Photoisomerization

The energy barriers associated with the rotational and inversional pathways dictate the efficiency and kinetics of the photoisomerization process. These barriers are influenced by the electronic effects of the substituents. The electron-donating nature of the methoxy and methyl groups in this compound is expected to affect the energies of the involved excited states and, consequently, the transition state barriers. For many azobenzene derivatives, the energy landscape of the excited states is complex, involving multiple singlet and triplet states. rsc.org

| Isomerization Pathway | Typical Energy Barrier Range (kcal/mol) | Key Structural Feature of Transition State |

| Rotation | Varies significantly with substitution | Perpendicular arrangement of phenyl rings |

| Inversion | Generally lower for n→π* excitation | Linearization of one C-N-N angle |

Photophysical Properties and Excited State Dynamics

The absorption of light promotes the molecule to an electronically excited state, from which isomerization or other photophysical processes can occur.

Electronic Energy Transfer Processes

Electronic energy transfer (EET) is a process where an excited state of a molecule (the donor) transfers its energy to another molecule (the acceptor). While intermolecular EET is a possibility in concentrated solutions, intramolecular energy transfer processes are more relevant to the isomerization mechanism. After initial excitation to a higher energy state (like the S2 state from π→π* absorption), rapid internal conversion to the lower energy S1 (n→π*) state often occurs. researchgate.net From the S1 state, the molecule can then proceed to isomerize. Triplet sensitization is another mechanism for inducing isomerization, where energy is transferred from a triplet sensitizer (B1316253) to the azobenzene derivative.

Quantum Yields of Photoisomerization and Competing Photoreactions

The quantum yield of photoisomerization (Φ) is a measure of the efficiency of the process, defined as the number of molecules that isomerize per photon absorbed. This value can be different for the E→Z and Z→E directions and is wavelength-dependent. For many azobenzenes, the quantum yield for E→Z isomerization upon n→π* excitation is typically higher than for π→π* excitation.

| Process | Excitation Type | Typical Quantum Yield (Φ) Range |

| E → Z Isomerization | n→π* (Visible light) | 0.2 - 0.5 |

| E → Z Isomerization | π→π* (UV light) | 0.1 - 0.2 |

| Z → E Isomerization | n→π* (Visible light) | 0.4 - 0.6 |

Note: This table provides general ranges for azobenzene derivatives. Specific quantum yields for this compound have not been reported in the searched literature.

Besides isomerization, other photoreactions can compete, such as fluorescence (emission of light from the singlet excited state) and phosphorescence (emission from the triplet state), although these are generally inefficient for most azobenzenes due to the rapid isomerization process. guidechem.com Photodegradation can also occur under prolonged irradiation, especially with high-energy UV light.

Thermal Relaxation of Z-Isomers

The thermal relaxation of the Z-isomer to the more stable E-isomer is a crucial characteristic of photoswitchable molecules. This process, known as thermal back-isomerization, is a spontaneous unimolecular reaction that occurs in the dark.

Kinetics of Thermal Back-Isomerization (Z to E)

The kinetics of the thermal Z to E isomerization for azobenzene derivatives typically follow first-order kinetics. The rate of this process is highly dependent on the molecular structure, particularly the nature and position of substituents on the aromatic rings. For "this compound," the presence of methoxy groups in the ortho positions and methyl groups in the para positions to the azo linkage is expected to significantly influence the rate of this thermal relaxation. Ortho-substituents, in particular, are known to have a pronounced effect on the energy barrier of the isomerization process. However, without specific experimental studies on this compound, precise rate constants and half-lives cannot be provided.

Factors Influencing Thermal Stability and Half-Life of Z-Isomers

The thermal stability of the Z-isomer, and consequently its half-life, is governed by several factors, including electronic substituent effects and the polarity of the solvent.

Substituent Effects: The electronic nature and steric bulk of substituents play a pivotal role. Methoxy groups (-OCH₃) are electron-donating, which can influence the electronic structure of the azo bridge. More significantly, the presence of substituents in the ortho positions, as in the case of "this compound," generally leads to a significant increase in the thermal stability of the Z-isomer. This is attributed to steric hindrance that destabilizes the planar transition state of the isomerization, thereby increasing the activation energy for the thermal back-reaction. The methyl groups (-CH₃) in the para position also contribute to the electronic properties of the molecule, though their effect on thermal stability is generally less pronounced than that of ortho-substituents.

Solvent Polarity: The polarity of the solvent can also affect the rate of thermal isomerization. The extent of this influence depends on the difference in dipole moment between the ground state and the transition state of the Z-isomer. For many azobenzene derivatives, an increase in solvent polarity can lead to a change in the isomerization rate. However, the specific trend for "this compound" would require experimental determination.

Wavelength-Dependent Photoresponse

The photoisomerization of azobenzenes is triggered by the absorption of light of specific wavelengths, leading to the conversion between the E and Z isomers. This process forms the basis of their function as molecular switches.

Selective Excitation of E and Z Isomers

The E and Z isomers of azobenzene derivatives typically exhibit distinct absorption spectra. The more stable E-isomer usually has a strong π-π* absorption band in the UV region and a weaker n-π* absorption band at longer wavelengths, often in the visible region. The Z-isomer also has characteristic π-π* and n-π* transitions, but their absorption maxima and molar extinction coefficients differ from those of the E-isomer.

For "this compound," the ortho-methoxy substituents are expected to cause a red-shift in the n-π* absorption bands of both isomers and, importantly, lead to a better spectral separation between them. This separation is crucial for the selective excitation of one isomer without significantly exciting the other. For instance, irradiation with a wavelength corresponding to the n-π* band of the E-isomer would predominantly drive the E to Z photoisomerization. Conversely, irradiating at a wavelength where the Z-isomer absorbs more strongly would favor the Z to E conversion.

Multi-Wavelength Photo-Switching Capabilities

The ability to selectively excite the E and Z isomers with different wavelengths of light endows azobenzenes with multi-wavelength photoswitching capabilities. By choosing appropriate irradiation wavelengths, it is possible to control the isomeric composition of a sample and reach a photostationary state (PSS), which is a dynamic equilibrium between the forward and reverse photoisomerization reactions. The composition of the PSS is dependent on the excitation wavelength and the quantum yields of the E → Z and Z → E isomerizations at that wavelength. The enhanced separation of the n-π* bands in ortho-substituted azobenzenes, as is anticipated for "this compound," is a key feature for achieving high levels of control over the photoswitching process, potentially allowing for a high population of the Z-isomer at one PSS and a high population of the E-isomer at another.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are routinely employed to predict molecular geometries, electronic structures, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For azobenzene (B91143) derivatives, DFT calculations, particularly using the B3LYP functional with a 6-31++G(d,p) basis set, are commonly employed to determine optimized molecular geometries and electronic properties nih.govresearchgate.net.

For (E)-Bis(2-methoxy-5-methylphenyl)diazene, a DFT geometry optimization would likely confirm a planar or near-planar structure for the trans (E) configuration, which is characteristic of this isomeric form nih.govresearchgate.net. The central C-N=N-C dihedral angle is expected to be close to 180°. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) substituents on the phenyl rings are electron-donating groups. These substituents can influence the electronic distribution and structural parameters of the molecule, such as bond lengths and angles within the phenyl rings and of the azo bridge. The planarity of the trans isomer is a key factor in its greater thermodynamic stability compared to the cis (Z) isomer.

DFT calculations also provide insights into various electronic properties, including dipole moments and polarizabilities, which are influenced by the nature and position of substituents on the azobenzene core nih.govresearchgate.netkpfu.ru.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra researchgate.netnih.govnih.gov. Azobenzenes are characterized by two main absorption bands in their UV-visible spectra: a weak, lower-energy n→π* transition and a strong, higher-energy π→π* transition mdpi.comnih.gov.

For this compound, TD-DFT calculations would be used to predict the wavelengths (λ_max) and oscillator strengths (f) of these electronic transitions. The n→π* transition, typically found in the visible region, is formally forbidden by symmetry but is weakly allowed, giving rise to the color of azo compounds. The π→π* transition is usually located in the UV region and is much more intense nih.gov. The presence of electron-donating methoxy and methyl groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted azobenzene mdpi.comchemrxiv.org. TD-DFT methods, when benchmarked against higher-level computational models like coupled cluster theory, provide a reliable means of predicting these spectral properties dtu.dk. The choice of functional, such as PBE0 or other range-separated hybrids, can be critical for achieving accuracy in these predictions researchgate.net.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energy levels and the energy gap between them (E_gap = E_LUMO - E_HOMO) are crucial for determining a molecule's electronic properties, chemical reactivity, and kinetic stability mdpi.com. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red shift in the absorption spectrum mdpi.com.

In substituted azobenzenes, the HOMO is typically a π orbital distributed over the phenyl rings and the azo bridge, while the LUMO is a π* orbital also delocalized across the molecule mdpi.com. The electron-donating methoxy and methyl groups on this compound are expected to raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO energy gap compared to unsubstituted azobenzene. This reduction in the energy gap facilitates electronic transitions and contributes to the molecule's photophysical properties. DFT calculations are the standard method for computing these orbital energies and visualizing their spatial distribution nih.govresearchgate.netmdpi.com.

Below is an illustrative table showing typical HOMO, LUMO, and energy gap values for substituted azobenzenes, calculated using DFT.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Azobenzene | -H | -6.25 | -1.75 | 4.50 |

| Methoxyazobenzene | -OCH₃ (Donating) | -5.98 | -1.68 | 4.30 |

| Nitroazobenzene | -NO₂ (Withdrawing) | -6.70 | -2.50 | 4.20 |

Note: The data in this table is representative of typical values for substituted azobenzenes and is intended for illustrative purposes.

The photoisomerization of azobenzene from the trans (E) to the cis (Z) form and back is the cornerstone of its function as a molecular switch. This process can be understood by mapping the potential energy surfaces (PES) of the ground state (S₀) and the relevant excited states (typically S₁ (n,π) and S₂ (π,π)) acs.orgaip.orgacs.org. The PES is calculated as a function of key reaction coordinates, primarily the CNNC dihedral angle (rotation) and the CNN bond angles (inversion) aip.org.

For the ground state (S₀), calculations typically show a significant energy barrier between the more stable trans isomer and the metastable cis isomer aip.org. The thermal cis-to-trans isomerization is predicted to proceed via an inversion mechanism in many cases ed.ac.uk.

Upon photoexcitation to the S₁ or S₂ state, the molecule relaxes along the excited-state PES. Theoretical studies suggest that the photoisomerization predominantly occurs on the S₁ surface via a rotational pathway around the N=N bond acs.org. A key feature of this pathway is the existence of a conical intersection, a point where the S₁ and S₀ surfaces meet, which facilitates a rapid and efficient non-radiative decay from the excited state back to the ground state, populating both trans and cis isomers acs.orgacs.org. Ab initio methods are employed to locate these critical points on the PES and to calculate the energy barriers for different isomerization pathways acs.orgresearchgate.net.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a crucial role in determining the packing of molecules in the solid state, which in turn influences the material's bulk properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice mdpi.comresearchgate.netnih.gov. The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal.

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions, while blue regions represent longer contacts nih.gov.

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distance to the nearest atom outside the surface (d_e) against the distance to the nearest atom inside the surface (d_i). This plot allows for the quantitative decomposition of the Hirshfeld surface into contributions from different types of atomic contacts (e.g., H···H, C···H, O···H) researchgate.netnih.gov.

Below is a table showing typical percentage contributions of intermolecular contacts from Hirshfeld surface analysis for similar organic compounds.

| Interaction Type | Typical Contribution (%) |

| H···H | 35 - 60 |

| C···H / H···C | 15 - 30 |

| O···H / H···O | 5 - 15 |

| C···C | 2 - 10 |

| N···H / H···N | 1 - 5 |

Note: This data is representative and illustrates the typical distribution of intermolecular contacts in organic crystals containing C, H, N, and O atoms.

Reduced Density Gradient (RDG) Analysis (Visualization of Weak Interactions)

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions within and between molecules. This technique is based on the electron density and its derivatives, providing a graphical representation of weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. The resulting 3D plots color-code different types of interactions, typically showing strong attractive interactions in blue, weak van der Waals interactions in green, and repulsive steric clashes in red.

Investigation of Hydrogen Bonding and Aromatic Stacking Interactions

Hydrogen bonds and aromatic (π-π) stacking are key non-covalent interactions that direct the supramolecular assembly of molecules. In this compound, classical hydrogen bond donors are absent. However, weak C-H···O or C-H···N hydrogen bonds could potentially play a role in its crystal packing. The presence of methoxy groups provides oxygen atoms that can act as hydrogen bond acceptors.

Aromatic stacking interactions are expected to be a significant feature of this molecule's solid-state and aggregated-phase behavior. nih.gov The two phenyl rings within a single molecule are separated by the diazene (B1210634) bridge, but intermolecular stacking between the phenyl rings of adjacent molecules is highly probable. The nature and strength of these stacking interactions are influenced by the electronic character of the substituents. acs.org The electron-donating methoxy and methyl groups on the phenyl rings of this compound would modulate the quadrupole moment of the aromatic system, thereby affecting the geometry and energy of the π-π stacking. Studies on other substituted azobenzenes have shown that such interactions are crucial for the formation of ordered structures like liquid crystals and for the photomechanical properties of azobenzene-containing polymers. mdpi.com

Advanced Theoretical Modeling

Advanced theoretical models provide quantitative predictions of a molecule's electronic and optical properties, offering a deeper understanding of its potential for use in various technologies.

Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Azobenzene derivatives are known to exhibit NLO properties, which can be modulated by their photoisomerization. northwestern.edu The NLO response of a molecule is determined by its hyperpolarizability, a measure of how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the hyperpolarizabilities of molecules. For this compound, such calculations would involve optimizing the molecular geometry and then computing the first and second hyperpolarizabilities (β and γ, respectively). The symmetrical "push-push" nature of the substitution pattern (with electron-donating groups on both sides) would be a key determinant of its NLO properties. While quadrupolar molecules can have significant third-order NLO activity (related to γ), their second-order response (related to β) is typically zero due to centrosymmetry. However, breaking this symmetry, for instance through specific aggregation or in a non-centrosymmetric crystal structure, could lead to a non-zero β.

Table 1: Illustrative NLO Properties of Substituted Azobenzene Derivatives

| Compound | Method | β (esu) | Source |

| p-amino-p'-nitroazobenzene | DFT | 45.8 x 10⁻³⁰ | kpfu.ru |

| p-hydroxy-p'-nitroazobenzene | DFT | 31.6 x 10⁻³⁰ | kpfu.ru |

Note: This table provides examples from the literature for different azobenzene derivatives and is for illustrative purposes only, as specific data for this compound is not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonding. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis is particularly useful for understanding charge distribution, hyperconjugative interactions, and the nature of donor-acceptor interactions within a molecule. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. wolfram.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the diazene group and the oxygen atoms of the methoxy groups, due to their lone pairs of electrons. These would be the most likely sites for interactions with electrophiles or for forming hydrogen bonds. The aromatic rings would exhibit a more complex potential, with the regions influenced by the electron-donating substituents being more negative than in unsubstituted benzene. The hydrogen atoms of the methyl groups would likely show a slightly positive potential. MEP analysis of other azobenzene derivatives has been used to understand their intermolecular interactions and reactivity patterns. researchgate.net

Conformational Studies and Molecular Dynamics

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. acs.orgaip.org An MD simulation of this compound, either in the gas phase, in solution, or in the solid state, would reveal how the molecule samples different conformations at a given temperature. It could also be used to study the dynamics of the trans-cis photoisomerization process, a hallmark of azobenzene chemistry. mdpi.comacs.org Such simulations are computationally intensive but offer unparalleled insight into the motional behavior of the molecule, which is critical for understanding its properties in materials and biological systems. For instance, MD simulations have been used to study how the isomerization of azobenzene units in polymers can lead to macroscopic changes in the material's shape and properties.

Based on the information available from the conducted searches, there are no specific computational or theoretical investigation results for the compound "this compound" that would allow for a detailed article according to the provided outline. The search results pertain to other, structurally different, azobenzene derivatives.

Therefore, it is not possible to provide an article with the requested specific sections on the "Relative Stability of Different Conformations" and "Molecular Dynamics (MD) Simulations to Probe Solution-Phase Behavior and Stability" for "this compound".

To fulfill the user's request, information directly pertaining to "this compound" is necessary. Without such specific data, any generated content would be speculative and not adhere to the strict requirement of focusing solely on the requested compound.

Reaction Mechanisms and Chemical Transformations

Electrochemical Reactivity

The electrochemical behavior of azobenzenes is a well-studied area, with the redox processes being central to their applications in molecular switches and energy storage systems. acs.org The electrochemical reactivity of (e)-bis(2-methoxy-5-methylphenyl)diazene is dictated by the ease with which the azo group can be reduced or oxidized.

The reduction of azobenzenes typically occurs in two successive one-electron steps. The first, reversible step forms a radical anion, and the second, often quasi-reversible or irreversible, step forms a dianion. The presence of electron-donating groups like methoxy (B1213986) and methyl makes the reduction more difficult (i.e., occurs at more negative potentials) compared to unsubstituted azobenzene (B91143).

Conversely, the oxidation of the azo group is facilitated by electron-donating substituents. For instance, 4,4'-dimethoxyazobenzene has an oxidation potential of 1.41 V. researchgate.net The oxidation of benzenoid-type azobenzenes often leads to unstable radical cations, which can undergo further reactions. acs.org

To illustrate the effect of substituents on redox potentials, the following table presents data for a related compound, 2'-halogenated-4-methoxyazobenzene, at different pH values. This demonstrates the typical pH-dependence of the reduction potentials of azobenzenes.

Interactive Data Table: Reduction Potentials of 2'-Chloro-4-methoxyazobenzene at Various pH

| pH | E₁ (V vs. Ag/AgCl) | E₂ (V vs. Ag/AgCl) |

| 3.31 | -0.20 | -0.85 |

| 5.58 | -0.35 | -1.00 |

| 9.69 | -0.60 | -1.15 |

Note: Data extracted from a study on 2'-halogenated-4-methoxyazobenzene and is intended to be illustrative of the general behavior of substituted azobenzenes. researchgate.net

The generally accepted mechanism for the reduction of azobenzene to hydrazobenzene (B1673438) is as follows:

First electron transfer: Ar-N=N-Ar + e⁻ ⇌ [Ar-N=N-Ar]•⁻ (Radical anion formation)

First protonation: [Ar-N=N-Ar]•⁻ + H⁺ → Ar-NH-N•-Ar

Second electron transfer: Ar-NH-N•-Ar + e⁻ → [Ar-NH-N-Ar]⁻

Second protonation: [Ar-NH-N-Ar]⁻ + H⁺ → Ar-NH-NH-Ar (Hydrazobenzene)

Electrochemical Oxidation: The electrochemical oxidation of azobenzenes with electron-donating groups can lead to the formation of a radical cation. acs.org This species can be unstable and may undergo subsequent chemical reactions. For azobenzenes capable of forming quinoidal structures upon oxidation, a more stable two-electron oxidation product can be formed. acs.org Given the substitution pattern of this compound, its oxidation is likely to proceed via an initial one-electron transfer to a radical cation.

Reductive Transformations

The reduction of the azo group is a characteristic reaction of diazenes, leading to the formation of hydrazine (B178648) derivatives. This transformation can be achieved through various chemical and electrochemical methods.

The reduction of azobenzenes to hydrazobenzenes (1,2-diarylhydrazines) is a common transformation. organic-chemistry.org This can be accomplished using a variety of reducing agents. A cathodic reduction approach using N,N-diisopropylethylamine in dichloromethane (B109758) as a hydrogen source has been shown to effectively reduce azobenzenes to the corresponding hydrazobenzenes. organic-chemistry.org Other methods include the use of sodium dithionite, though its effectiveness can be substrate-dependent. organic-chemistry.org For instance, 4,4'-dimethoxyazobenzene was reported to not yield the corresponding hydrazine under these conditions, highlighting the influence of substituents. organic-chemistry.org

The general reaction is:

This compound + 2[H] → 1,2-Bis(2-methoxy-5-methylphenyl)hydrazine

Achieving chemoselectivity in the reduction of azobenzenes is crucial when other reducible functional groups are present in the molecule. The choice of reducing agent and reaction conditions determines the outcome. Mild reducing agents can selectively reduce the azo bond without affecting other sensitive groups. For example, visible-light-promoted transfer hydrogenation of azobenzenes using B₂pin₂ in methanol (B129727) can selectively produce hydrazobenzenes. organic-chemistry.org This method is compatible with various functional groups. organic-chemistry.org

Oxidative Transformations

The oxidation of azobenzenes can lead to azoxybenzenes or, in some cases, cleavage of the N=N bond. However, the oxidation of hydrazobenzenes back to azobenzenes is a more commonly studied transformation.

The oxidation of hydrazobenzenes to azobenzenes can be achieved with a variety of oxidizing agents, including manganese dioxide and potassium permanganate. acs.org A tert-butyl nitrite-catalyzed oxidative dehydrogenation of hydrazobenzenes in ethanol (B145695) provides a mild and general route to synthesize azobenzenes. acs.org This method is compatible with both electron-donating and electron-withdrawing groups on the aromatic rings. acs.org

While the direct oxidation of this compound to other products is less common, the presence of the electron-rich phenyl rings could make it susceptible to oxidative coupling or other reactions under strong oxidizing conditions. The methoxy and methyl groups activate the rings towards electrophilic attack, which could compete with oxidation at the azo linkage.

Based on a comprehensive review of the available scientific literature, there is no specific published research on the reaction mechanisms and chemical transformations of This compound corresponding to the detailed outline provided.

Searches for oxidative coupling reactions, oxidation to its corresponding azoxy compound, and any mechanochemical studies (both photochemical and synthetic) involving this compound did not yield specific findings, experimental data, or detailed mechanistic discussions for this particular molecule.

While the requested topics—oxidative coupling, oxidation of diazenes, and mechanochemistry—are established areas of chemical research, the scientific community has not published studies focusing on this specific compound. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without resorting to speculation or including information on other, irrelevant compounds, which would violate the provided instructions.

No Publicly Available Research Found for "this compound" in Advanced Materials Science Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data could be located for the compound This compound within the advanced materials science and engineering applications specified in the user's request. The requested article, focusing on its use in optoelectronics, photonic devices, molecular switches, and photoresponsive polymers, cannot be generated with the required scientific accuracy and detail due to the absence of published research on this particular molecule in these fields.

The search for information on the synthesis, characterization, and application of "this compound" did not yield any papers, technical data sheets, or experimental results that would allow for a thorough and informative article as per the provided outline. While the broader class of azobenzene derivatives, to which this compound belongs, is extensively studied for its photochromic properties and applications in advanced materials, the specific properties and performance of this di-substituted diazene (B1210634) are not documented in publicly accessible sources.

General research on azobenzenes confirms their potential in the areas of interest:

Optoelectronic and Photonic Devices: Azobenzene-containing materials are investigated for their ability to undergo reversible isomerization between their trans and cis states upon light irradiation. This photo-induced change in molecular geometry can alter the material's optical properties, such as absorption and refractive index, making them candidates for applications in optical data storage and photoswitchable devices.

Molecular Switches and Logic Gates: The distinct states of azobenzene molecules allow them to function as molecular switches. By controlling the isomerization process with specific wavelengths of light, it is possible to create systems that can perform logical operations at the molecular level.

Photoresponsive Polymers: Incorporating azobenzene moieties into polymer structures can impart light-responsive behavior to the bulk material. This can lead to macroscopic effects such as photo-induced deformation, changes in surface topography, and controlled release of encapsulated substances, which are of interest for smart materials and actuators.

However, the specific performance characteristics, such as switching speeds, quantum yields, thermal stability of the isomers, and compatibility with device fabrication processes, are highly dependent on the substitution pattern on the azobenzene core. Without experimental data for "this compound," any discussion of its specific applications would be purely speculative and would not meet the standards of a scientifically accurate article.

It is possible that research on this specific compound exists but is not publicly indexed, is part of proprietary industrial research, or has been synthesized but not yet characterized for these advanced applications.

Therefore, as no detailed research findings or data tables for "this compound" could be found, the generation of an article that strictly adheres to the requested outline is not possible at this time.

Advanced Materials Science and Engineering Applications Excluding Biomedical

Photoresponsive Polymeric and Soft Materials

Incorporation into Polymer Chains for Photo-Controlled Macroscopic Properties

The integration of azobenzene (B91143) moieties like (e)-Bis(2-methoxy-5-methylphenyl)diazene into polymer chains is a key strategy for creating photo-controlled materials. When these photoswitchable molecules are incorporated, either as part of the polymer backbone or as side chains, their isomerization can trigger significant changes in the polymer's macroscopic properties. This is the foundational principle for a variety of photoresponsive materials.

The reversible shape change of the azobenzene unit upon irradiation with UV and visible light can induce photomechanical effects. This has been instrumental in controlling the motion of objects at both microscopic and macroscopic scales. The isomerization process can lead to changes in the polymer's conformation, which in turn affects properties such as viscosity, solubility, and mechanical strength.

Table 1: Photo-Isomerization Properties of Azobenzene Derivatives

| Property | trans Isomer | cis Isomer |

| Thermodynamic Stability | More stable | Less stable |

| Absorption (π-π) | ~320-390 nm (UV) | ~250 nm (UV) |

| Absorption (n-π) | ~440 nm (Visible) | ~440 nm (Visible) |

| Molecular Geometry | Planar | Non-planar |

This table presents generalized properties of azobenzene derivatives. Specific values for this compound are not publicly available.

Surface Patterning and Actuators

Azobenzene-containing materials are extensively utilized in the fabrication of surface patterns and actuators. A prominent application is the formation of surface-relief gratings (SRGs), where a thin film of an azopolymer is exposed to an optical interference pattern. This exposure leads to the creation of a topographic replica of the light-intensity pattern on the film's surface. The underlying mechanism involves mass transport of the polymer, triggered by the photoisomerization of the azobenzene units. This process is advantageous as it is a single-step procedure that does not require chemical or physical post-processing.

Furthermore, the photoisomerization of azobenzene molecules can induce macroscopic changes in the shape of the material, which is the basis for light-driven actuators. For instance, a film of an azopolymer can bend or stretch upon irradiation with light. This capability allows for the creation of various actuators such as cantilevers, valves, and pumps, which convert light energy directly into mechanical work.

Dye Chemistry and Colorant Applications

Azo dyes represent the largest and most versatile class of synthetic organic colorants. Their widespread use is attributed to their straightforward synthesis, high molar extinction coefficients, and the ability to produce a wide spectrum of colors. The color of azo dyes is a direct consequence of the electronic properties of the molecule, which are influenced by the aromatic rings and the substituents attached to them.

Fundamental Principles of Color Properties in Diazene (B1210634) Dyes

The characteristic color of diazene dyes, including this compound, arises from the presence of the azo group (–N=N–) acting as a chromophore, connected to two aryl groups. This extended π-conjugated system is responsible for the absorption of light in the visible region of the electromagnetic spectrum. The specific color is determined by the wavelength of light absorbed.

The electronic properties of the aryl rings and any substituents they carry play a crucial role in tuning the color of the dye. Electron-donating groups (e.g., -OH, -NH2, -OCH3) and electron-withdrawing groups (e.g., -NO2, -CN) can be strategically placed on the aromatic rings to modify the energy levels of the molecular orbitals. The introduction of such groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum, thereby altering the perceived color.

Table 2: Effect of Substituents on the Color of Azo Dyes

| Substituent Type | Position | Effect on λmax | Resulting Color Shift |

| Electron-donating | para to azo group | Increases | Bathochromic (Red shift) |

| Electron-withdrawing | para to azo group | Decreases | Hypsochromic (Blue shift) |

This table illustrates general principles. The specific effects for this compound would depend on the electronic interplay of the methoxy (B1213986) and methyl groups.

Advanced Applications in Material Coloration beyond Conventional Textiles.

While azo dyes are staples in the textile industry, their application has expanded into more advanced materials. In the realm of polymer science, azo dyes can be incorporated into polymer matrices to impart color. Beyond simple coloration, these dyes can also serve functional roles. For instance, the photochromic nature of some azo dyes allows for the creation of materials that change color upon exposure to light.

In the field of optics and photonics, the nonlinear optical properties of some azo dyes are exploited. When incorporated into a polymer matrix, these materials can be used in applications such as optical data storage and holography. The ability to control the orientation of the dye molecules within the polymer using polarized light is key to these applications. Furthermore, the vibrant and stable colors of azo pigments make them suitable for use in high-performance paints, coatings, and plastics where durability and color fastness are critical.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-Bis(2-methoxy-5-methylphenyl)diazene, and how can reaction conditions influence isomer selectivity?

- Methodological Answer : The compound is typically synthesized via azo-coupling reactions using substituted aniline precursors. For example, oxidative coupling of 2-methoxy-5-methylaniline derivatives with nitrosating agents (e.g., NaNO₂ in acidic media) under controlled temperatures (0–5°C) can favor the (E)-isomer. Solvent polarity and pH are critical: polar aprotic solvents (e.g., DMF) and mild acidic conditions (pH 4–6) enhance selectivity by stabilizing the transition state . Characterization via UV-Vis spectroscopy (λmax ~450 nm for azo compounds) and HPLC can confirm isomer purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves methoxy (-OCH₃) and methyl (-CH₃) proton environments. Aromatic protons show distinct splitting patterns due to hindered rotation in the (E)-isomer.

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL for structure solution) provides unambiguous confirmation of stereochemistry and bond lengths. Crystals grown via slow evaporation in ethanol/water mixtures yield high-quality diffraction data .

- IR Spectroscopy : Stretching frequencies for N=N (≈1450–1600 cm⁻¹) and C-O (≈1250 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How do electronic and steric effects of the methoxy and methyl substituents influence the stability and reactivity of the (E)-isomer?

- Methodological Answer : Computational studies (e.g., DFT at the B3LYP/6-311++G** level) reveal that methoxy groups stabilize the (E)-isomer through resonance donation into the azo bond, while methyl groups introduce steric hindrance that disfavors (Z)-isomerization. Substituent positioning (ortho vs. para) further modulates electron density on the aromatic ring, affecting redox behavior. Electrochemical analysis (cyclic voltammetry in acetonitrile) can quantify these effects by measuring reduction potentials .

Q. How can contradictions in reported thermal stability data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from differences in sample purity, heating rates, or atmospheric conditions (e.g., O₂ vs. N₂). A systematic approach includes:

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (Td) under inert vs. oxidative atmospheres.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic transitions (e.g., melting points, phase changes).

- Controlled Replicates : Use HPLC-purified samples and replicate experiments across multiple labs. Cross-validate with computational models (e.g., molecular dynamics simulations of thermal degradation pathways) .

Q. What strategies are recommended for studying the compound’s photoisomerization dynamics in solution?

- Methodological Answer :

- Laser Flash Photolysis : Monitor transient absorption spectra (e.g., at 355 nm excitation) to track (E)→(Z) isomerization kinetics. Solvent viscosity (e.g., glycerol mixtures) can decouple rotational diffusion effects.

- Quantum Yield Calculations : Compare absorbance changes before/after irradiation (using actinometry with ferrioxalate) to quantify photostability.

- TD-DFT Modeling : Predict excited-state energy surfaces to rationalize wavelength-dependent behavior .

Methodological Design Questions

Q. How can researchers design experiments to probe the compound’s supramolecular interactions (e.g., host-guest complexes)?

- Methodological Answer :

- Co-crystallization : Screen with macrocyclic hosts (e.g., cucurbit[n]urils) in varied solvents. Analyze SCXRD data for π-π stacking or hydrogen-bonding motifs.

- NMR Titration : Track chemical shift perturbations (¹H NMR in CDCl₃) to quantify binding constants (Ka) with cyclodextrins or calixarenes.

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy/entropy changes during complexation .

Q. What computational approaches are optimal for modeling the compound’s electronic structure and spectroscopic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict UV-Vis spectra (via TD-DFT) and compare with experimental data.

- Molecular Electrostatic Potential (MESP) Maps : Visualize electron-rich regions (e.g., azo N=N) to predict sites for electrophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., water, ethanol) to correlate with experimental solubility trends .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in crystallographic data refinement for this compound?

- Methodological Answer :

- SHELXTL/SHELXL Refinement : Use high-angle data (θ > 25°) to minimize thermal motion artifacts. Apply restraints for disordered methoxy/methyl groups.

- Twinned Data Handling : For cases of pseudo-merohedral twinning, use the TWIN/BASF commands in SHELXL and validate with R-factor metrics (e.g., Rint < 5%).

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC Mercury for packing analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.